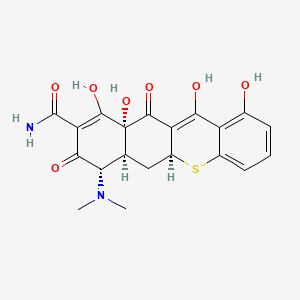

6-Thiatetracycline

Beschreibung

Eigenschaften

CAS-Nummer |

59753-24-1 |

|---|---|

Molekularformel |

C20H20N2O7S |

Molekulargewicht |

432.4 g/mol |

IUPAC-Name |

(5aS,6aS,7S,10aR)-7-(dimethylamino)-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydrobenzo[b]thioxanthene-9-carboxamide |

InChI |

InChI=1S/C20H20N2O7S/c1-22(2)14-7-6-10-12(15(24)11-8(23)4-3-5-9(11)30-10)17(26)20(7,29)18(27)13(16(14)25)19(21)28/h3-5,7,10,14,23-24,27,29H,6H2,1-2H3,(H2,21,28)/t7-,10-,14-,20-/m0/s1 |

InChI-Schlüssel |

SODSCLKYSYCYLH-OZZRDPTJSA-N |

Isomerische SMILES |

CN(C)[C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC=C4S3)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O |

Kanonische SMILES |

CN(C)C1C2CC3C(=C(C4=C(C=CC=C4S3)O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

6-Thiatetracycline exhibits potent antibacterial activity against a range of pathogens, including strains resistant to conventional tetracyclines. Its unique structure allows it to interact differently with bacterial ribosomes and membranes, enhancing its efficacy against resistant strains.

- Mechanism of Action : Unlike traditional tetracyclines that primarily inhibit protein synthesis by binding to the ribosomal subunit, this compound also targets the cytoplasmic membrane. This dual action can lead to increased bacterial cell permeability and subsequent cell death .

- Resistance Mechanisms : Studies indicate that this compound retains effectiveness against bacteria with efflux pumps and ribosomal protection mechanisms that typically confer resistance to standard tetracyclines. It has been shown to be effective against strains expressing tet genes responsible for antibiotic resistance .

Clinical Applications

The clinical applications of this compound are being explored in various fields:

- Infectious Diseases : Its broad-spectrum activity makes it a candidate for treating a variety of infections caused by both gram-positive and gram-negative bacteria. This includes conditions where other antibiotics fail due to resistance .

- Combination Therapies : Research suggests that using this compound in combination with other antibiotics can enhance therapeutic outcomes, particularly in resistant infections. The compound's ability to inhibit efflux systems in resistant bacteria allows for lower doses of tetracyclines to be effective .

Synthetic Pathways and Development

The synthesis of this compound has been optimized through various chemical methods, allowing for large-scale production necessary for clinical use:

- Synthetic Routes : Recent advancements have reported efficient synthetic pathways producing this compound with high yields. These methods facilitate the generation of sufficient quantities for both research and potential therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Case Study 1 : A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity even at low concentrations, which was not observed with traditional tetracyclines .

- Case Study 2 : In another investigation, this compound was tested against various strains of Escherichia coli known for efflux-mediated resistance. The results indicated that it could effectively inhibit growth, suggesting a potential role in treating urinary tract infections caused by resistant E. coli strains .

Analyse Chemischer Reaktionen

Mechanism of Action

Unlike classical tetracyclines that inhibit ribosomal protein synthesis, 6-thiatetracycline directly disrupts bacterial membranes (Table 1) .

Resistance Profile

This compound evades common tetracycline resistance mechanisms (Table 2) :

Table 2: Resistance Gene Interactions

| Resistance Mechanism | Genes | Impact on this compound |

|---|---|---|

| Ribosomal protection | tet(M), tet(O) | No cross-resistance |

| Efflux pumps | tet(A), tet(K) | Reduced efficacy |

| Enzymatic inactivation | tet(X) | Susceptible |

-

Ribosomal Protection Proteins : Tet(M) and Tet(O) fail to displace this compound due to its non-ribosomal target .

-

Efflux Pumps : Partial susceptibility observed, suggesting some recognition by Tet(A) and Tet(K) transporters .

Chelation and Stability

This compound retains metal-chelating properties critical for its antibacterial activity:

-

Chelation Sites : β-Diketone (positions 11–12) and carboxamide (position 2) form complexes with Mg²⁺, Ca²⁺, and Fe²⁺ .

-

pH Dependency : Enhanced stability at neutral pH due to zwitterionic form (Fig. 1B) .

Table 3: Functional Comparison

| Property | This compound | Tetracycline |

|---|---|---|

| Target | Cytoplasmic membrane | 30S ribosomal subunit |

| Bactericidal Effect | Yes | No (bacteriostatic) |

| Resistance Evasion | High | Low |

| Lipophilicity | High (logP ~1.8) | Moderate (logP ~-1.5) |

Research Implications

This compound’s unique mechanism highlights opportunities for:

-

Novel Antibiotic Design : Exploiting membrane-targeting scaffolds to bypass ribosomal resistance .

-

Combination Therapies : Synergy with ribosomal inhibitors like doxycycline .

Current limitations include toxicity concerns due to nonspecific membrane interactions in eukaryotic cells . Future research should optimize selectivity through side-chain modifications or nanoparticle delivery systems.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Antimicrobial Activity

Comparative studies of minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria reveal significant differences:

Mechanistic Insights :

Pharmacokinetics and Toxicity

| Parameter | This compound | Tetracycline | Methacycline |

|---|---|---|---|

| Oral Bioavailability | 60–70% | 75–80% | 85–90% |

| Half-life (hours) | 8–10 | 6–8 | 12–14 |

| Toxicity Concerns | Mild hepatotoxicity | Phototoxicity, GI upset | Lower nephrotoxicity |

Notes:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Thiatetracycline, and how do reaction conditions influence sulfur incorporation efficiency?

- Methodological Answer : Synthesis of this compound typically involves modifying the tetracycline backbone by substituting oxygen with sulfur at the 6-position. Key steps include optimizing temperature, solvent polarity, and catalyst selection (e.g., thiourea derivatives) to enhance sulfur integration. Researchers should document reaction yields, purity via HPLC, and spectroscopic validation (e.g., NMR for sulfur bonding patterns) . For reproducibility, protocols must specify stoichiometric ratios, reaction timelines, and purification techniques (e.g., column chromatography) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight and sulfur content.

- ¹H/¹³C NMR to verify substitution at the 6-position and assess conformational stability.

- FT-IR to identify thioamide vibrational bands (e.g., ~1250 cm⁻¹ for C=S stretching).

- HPLC with UV detection (λ = 350 nm) to quantify purity, with retention times cross-referenced against tetracycline analogs .

- Note: Calibrate instruments using certified reference standards and report detection limits .

Q. What are the primary mechanisms of action of this compound against Gram-negative bacteria, and how do they differ from classical tetracyclines?

- Methodological Answer : Comparative studies should employ:

- Microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against E. coli or P. aeruginosa.

- Fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to assess cell permeability changes.

- Ribosomal binding assays (e.g., competitive displacement using radiolabeled tetracycline) to evaluate target affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antibacterial efficacy of this compound across different in vitro and in vivo models?

- Methodological Answer : Contradictions often arise from variability in:

- Experimental design : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., cation-adjusted Mueller-Hinton broth).

- Pharmacokinetic parameters : Use LC-MS/MS to measure serum concentrations in animal models and correlate with in vitro MICs .

- Statistical analysis : Apply mixed-effects models to account for interspecies metabolic differences and adjuvant interactions .

Q. What strategies optimize this compound’s stability in acidic environments while retaining bioactivity?

- Methodological Answer : Systematically test:

- Structural analogs : Introduce electron-withdrawing groups (e.g., nitro) at adjacent positions to stabilize the thioamide moiety.

- Formulation additives : Use enteric coatings (e.g., Eudragit®) or co-administer proton-pump inhibitors in rodent models.

- Accelerated stability studies : Expose compounds to pH 1.2–3.0 buffers at 40°C/75% RH, monitoring degradation via UPLC-UV and bioactivity retention .

Q. How can computational and experimental data be integrated to elucidate this compound’s structure-activity relationship (SAR) for non-antibiotic applications (e.g., anticancer)?

- Methodological Answer : Combine:

- Molecular docking : Screen against non-ribosomal targets (e.g., matrix metalloproteinases) using AutoDock Vina.

- Transcriptomic profiling : RNA-seq of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis regulators).

- Validation : Use CRISPR-Cas9 knockouts to confirm target relevance .

Methodological Frameworks for Rigor

- Data Contradiction Analysis : Use iterative triangulation—compare results across assays (e.g., MIC vs. time-kill curves) and apply Bradford Hill criteria for causality .

- Literature Synthesis : Systematically review patents and pre-2000 studies (often omitted in databases) to identify underreported synthetic routes or bioactivity .

- Ethical Reporting : Disclose batch-to-batch variability and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.